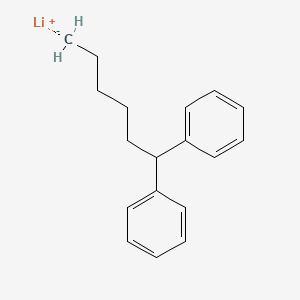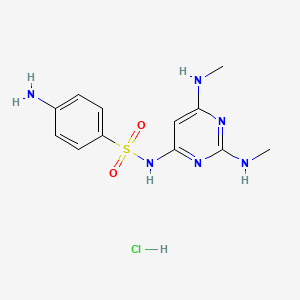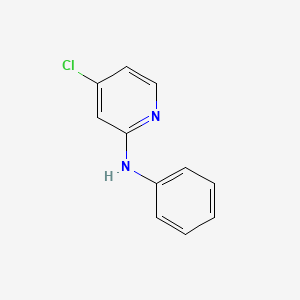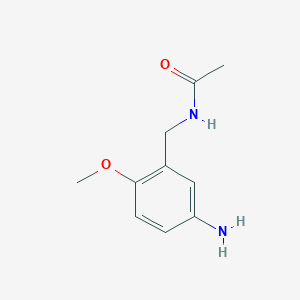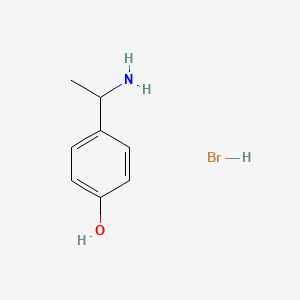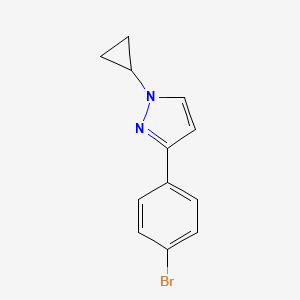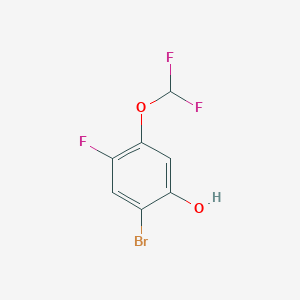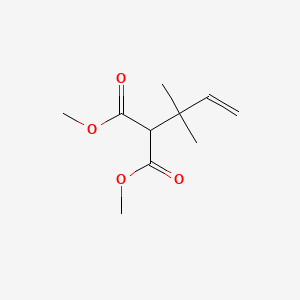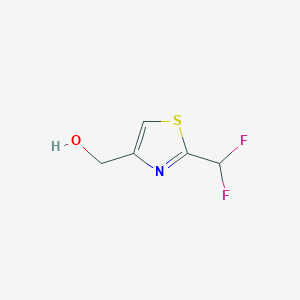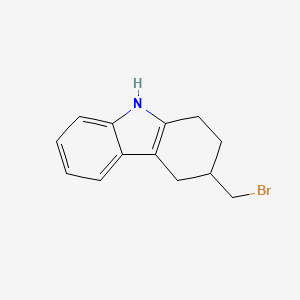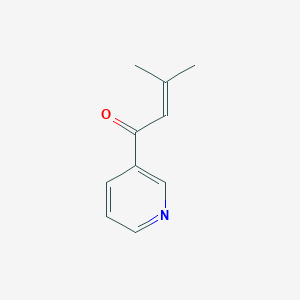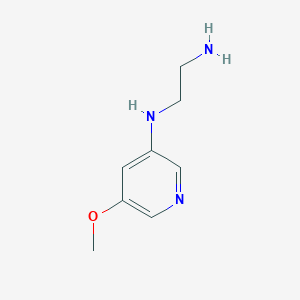
2-Fluoro-5-(furan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-furyl)benzoic acid.
Reduction: 2-Fluoro-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(furan-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with only a fluorine substituent on the benzene ring.
5-(2-Furyl)benzaldehyde: A compound with a furan ring but without the fluorine substituent.
2-Fluoro-4-(2-furyl)benzaldehyde: A positional isomer with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-Fluoro-5-(furan-2-yl)benzaldehyde is unique due to the combined presence of both the fluorine atom and the furan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H7FO2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-fluoro-5-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChI Key |
SSUKSMUMHWJJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
